Product packaging for Disulfane(Cat. No.:CAS No. 13465-07-1)

Disulfane

Cat. No.: B1208498
CAS No.: 13465-07-1
M. Wt: 66.15 g/mol
InChI Key: BWGNESOTFCXPMA-UHFFFAOYSA-N
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Description

Disulfane, with the molecular formula H₂S₂ and CAS registry number 13465-07-1, is a simple inorganic compound also known as hydrogen disulfide . It is part of the broader class of disulfides, characterized by a covalent sulfur-sulfur (S–S) bond . This S–S bond has a typical length of approximately 2.05 Å and a bond dissociation energy of about 60 kcal/mol, making it the "weak link" in many molecules and susceptible to cleavage by various reagents . Like other disulfides, this compound is expected to participate in redox reactions and can be reduced to thiols (or hydrogen sulfide in this case) . The formation of disulfides like this compound commonly occurs through the oxidation of thiols . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S2 B1208498 Disulfane CAS No. 13465-07-1

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/H2S2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNESOTFCXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7783-06-4 (Parent)
Record name Hydrogen sulfide (H2S2)
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DSSTOX Substance ID

DTXSID10158844
Record name Hydrogen sulfide (H2S2)
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Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-07-1
Record name Hydrogen disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13465-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen sulfide (H2S2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen sulfide (H2S2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Disulfane and Its Derivatives

Established Laboratory-Scale Synthesis Routes for H₂S₂

Laboratory synthesis of disulfane (H₂S₂) typically involves methods that carefully control the formation of the S-S bond in the simple hydrogen sulfide (B99878) system.

Polysulfane Cracking Methodologies

A primary laboratory route for synthesizing hydrogen disulfide is through the cracking of polysulfanes (H₂Sₙ), where 'n' is greater than 2. fishersci.fi This method leverages the inherent instability of longer sulfur chains to produce the desired this compound. The idealized equation for this process is represented as:

H₂Sₙ → H₂S₂ + S fishersci.fi

The precursor polysulfane oil is commonly generated by the reaction of hydrochloric acid (HCl) with aqueous sodium polysulfide (Na₂Sₓ). fishersci.fi The polysulfane precipitates as an oil, which then undergoes the cracking process to yield hydrogen disulfide. fishersci.fi A common impurity encountered in this synthesis is trisulfane (B228730) (H₂S₃). fishersci.fi

Reactions of Hydrogen Sulfide with Oxidizing Agents

While hydrogen sulfide (H₂S) can undergo oxidation, the direct synthesis and isolation of this compound (H₂S₂) from hydrogen sulfide and oxidizing agents as a standard laboratory preparation method is not extensively detailed in the provided search results. Reactions of hydrogen sulfide with various oxidizing agents are known, but these often lead to different sulfur species, such as elemental sulfur, sulfur dioxide (SO₂), sulfur trioxide (SO₃), or sulfuric acid (H₂SO₄), depending on the oxidant and reaction conditions. In biological contexts, hydrogen sulfide can react with oxidized thiols like disulfides or sulfenic acids to form persulfides (RSSH/RSS⁻), which contain a sulfur-sulfur bond but are distinct from this compound.,

Synthesis of Substituted Disulfanes (R-S-S-R')

The synthesis of substituted disulfanes, where organic groups are attached to the disulfide linkage, involves various strategies depending on whether a symmetrical (R-S-S-R) or unsymmetrical (R-S-S-R') product is desired.

Oxidative Coupling of Thiols

The oxidative coupling of thiols (RSH) is a widely used method for the formation of symmetrical disulfanes (R-S-S-R). This process involves the oxidation of the thiol functional group to form a disulfide bond. Various oxidizing agents and catalytic systems have been developed for this transformation.

Examples of methodologies include:

Oxidation using dimethyl sulfoxide (B87167) (DMSO) in the presence of hydrogen iodide (HI) under acidic conditions.

Utilization of hydrogen peroxide (H₂O₂) in the presence of catalytic amounts of iodide ions or iodine (I₂)., This method can be performed under mild and environmentally benign conditions, including solvent-free conditions.

Photochemical oxidative coupling catalyzed by bismuth quantum dots (Bi QDs) under mild conditions.

Employing trimethylammonium fluorochromate (TriMFC) as an efficient oxidizing agent in solution or supported on silica (B1680970) gel.

Base-catalyzed aerobic oxidative dehydrogenative coupling of thiols using alkali metal carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with molecular oxygen (O₂) as the oxidant.

Aerobic oxidation catalyzed by organodiselenides or a combination of a riboflavin-derived organocatalyst and molecular iodine.

These methods offer varying degrees of efficiency, functional group tolerance, and environmental impact.,,,,,

Thiol-Disulfide Exchange Strategies for Unsymmetrical Disulfanes

The synthesis of unsymmetrical disulfanes (R-S-S-R') presents a challenge due to the potential for competing thiol-disulfide exchange reactions that can lead to symmetrical byproducts. Several strategies have been developed to achieve selective formation of unsymmetrical disulfanes.

Key approaches include:

Thiol-disulfide exchange reactions between a thiol and a symmetrical disulfide. This reaction can be effectively catalyzed by systems such as PdCl₂/DMSO, demonstrating excellent functional group tolerance and broad substrate scope, and is applicable to the late-stage functionalization of biomolecules. fishersci.ca,,

Electrochemical methods involving the exchange reactions of low molecular weight thiols or their dimers, often in the presence of redox mediators.

Reactions utilizing activated disulfide reagents that react with a different thiol to form the unsymmetrical product. An example is the reaction of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)this compound with thiols in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)., 16streets.com, This method is reported to be efficient, proceed under mild conditions, and yield functionalized unsymmetrical disulfanes in good yields with short reaction times.,

Reactions involving Z-alkenyl thiotosylates with thiols in the presence of a base for the synthesis of functionalized unsymmetrical Z-alkenyl disulfanes., chemspider.com, fishersci.ca

Utilizing 1-chlorobenzotriazole (B28376) (BtCl) to activate a thiol, forming a benzotriazolated thiol intermediate that subsequently reacts with another thiol to yield the unsymmetrical disulfide in a one-pot procedure.

These methods aim to control the reaction pathway to favor the formation of the desired unsymmetrical product over symmetrical this compound byproducts.,, fishersci.ca,,, 16streets.com,,,, chemspider.com, fishersci.ca

Metal-Catalyzed Approaches in this compound Synthesis

Metal catalysis plays a significant role in the synthesis of both symmetrical and unsymmetrical disulfanes, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. A variety of transition metals have been employed as catalysts for disulfide bond formation.

Examples of metal-catalyzed methodologies include:

Palladium-catalyzed systems, which are effective for the exchange reaction between thiols and symmetrical disulfides, demonstrating broad substrate scope and high tolerance for various functional groups.,

Copper-catalyzed reactions, including electrophilic persulfuration involving arylboronic acids and dithioperoxoates, as well as cross-coupling reactions utilizing phthalimide-carried dithio reagents and boronic acids.

Nickel-catalyzed reductive cross-coupling reactions, which can be used for the synthesis of unsymmetrical disulfides from starting materials such as oxalate (B1200264) esters or acid chlorides and tetrasulfides.

Rhodium-catalyzed exchange reactions between two symmetrical disulfides to produce unsymmetrical disulfanes. fishersci.ca

Photochemical Routes to this compound Formation

Photochemical methods have emerged as environmentally friendly and efficient alternatives for the synthesis of disulfides. These routes often involve the generation of radical species initiated by light.

One approach involves the photochemical radical homo- and cross-coupling reactions of sulfenyl chlorides under LED irradiation, without the need for catalysts or additives. rsc.org This method has been successfully applied to the kilogram-scale synthesis of 1,2-bis(trichloromethyl)disulfide. rsc.org

Another photochemical strategy involves the oxidation of thiols to disulfides using various photocatalysts and light sources. rsc.org, rsc.org Metal and metal-free photocatalysts have been employed for the synthesis of both symmetrical and unsymmetrical disulfides from different thiols. rsc.org For example, a metal-free aerobic oxidation of thiols to disulfides has been achieved using organic dyes like Eosin Y as photocatalysts under visible light irradiation. rsc.org Additionally, phenylglyoxylic acid has been utilized as a photoinitiator for the oxidation of aryl and alkyl thiols to disulfides using household bulbs as the light source, offering a simple and inexpensive protocol. rsc.org

Photochemical routes have also been developed for synthesizing atomically precise metal nanoclusters from disulfides, which serve as a stable and environmentally friendly sulfur source. acs.org, nih.gov This method involves a reduction-oxidation cascade mechanism initiated by light. acs.org, nih.gov

Furthermore, photochemical reactions involving dichalcogenides (including disulfides) as stable radical reagents have opened new avenues for the synthesis of various sulfur-containing compounds through processes like cyclization with alkenes and alkynes, direct C-H/C-C/C-N bond sulfurization, and visible-light-enabled sulfur-bifunctionalization of alkenes/alkynes. mdpi.com

Recent research highlights the use of Bi quantum dots as catalysts for the photochemical oxidative coupling of thiols to disulfides under mild conditions, demonstrating high efficiency and tolerance to various functional groups. tandfonline.com

Photochemical Synthesis MethodSubstratesCatalyst/InitiatorLight SourceKey FeaturesReference
Radical coupling of sulfenyl chloridesOrganosulfenyl chloridesNoneLED irradiationCatalyst- and additive-free, scalable rsc.org
Aerobic oxidation of thiolsThiolsOrganic dyes (e.g., Eosin Y)Visible lightMetal-free, continuous flow possible rsc.org
Oxidation of thiolsAryl and alkyl thiolsPhenylglyoxylic acidHousehold bulbsSimple, inexpensive, metal-free rsc.org
Synthesis of metal nanoclusters from disulfidesDisulfidesNot specifiedPhotochemical routeUses disulfide as sulfur source, reduction-oxidation cascade mechanism acs.org, nih.gov
Oxidative coupling of thiolsThiolsBi quantum dotsPhotochemicalMild conditions, high efficiency, broad substrate scope tandfonline.com
Tandem cyclization with disulfides1,6-benzenes, DisulfidesMetal-freeVisible lightRoom temperature, broad functional group tolerance mdpi.com
C(sp2)−H sulfurizationC(sp2)−H bonds, DisulfidesVisible light catalyzedVisible lightGeneration of sulfur radicals from disulfides mdpi.com

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the mechanisms underlying this compound and disulfide synthesis is crucial for optimizing reaction conditions and developing new methodologies. Mechanistic studies often involve a combination of experimental techniques and computational methods.

In the context of basic zeolite-catalyzed thiol-disulfane exchange reactions for synthesizing unsymmetrical disulfanes, preliminary mechanistic studies suggest the involvement of base-catalyzed S_N2-S displacement and/or addition-elimination mechanisms, potentially assisted by hydrogen-bonding interactions. researchgate.net

Mechanistic investigations of photochemical disulfide formation routes have revealed various pathways. For the photochemical radical coupling of sulfenyl chlorides, a radical mechanism is implicated. rsc.org In the metal-free photochemical aerobic oxidation of thiols, the mechanism involves the photoinitiator generating reactive species that facilitate the oxidation of thiols to disulfides. rsc.org

Studies on the photochemical synthesis of metal nanoclusters from disulfides have elucidated a reduction-oxidation cascade mechanism where the generation of sulfur radicals plays a key role in converting reduced metal into metal nanoclusters. acs.org

Mechanistic investigations are also critical in understanding biological disulfide bond formation, which is catalyzed by enzymes like the Protein Disulfide Isomerase (PDI) family. oulu.fi These enzymes facilitate disulfide bond formation, reduction, and isomerization through thiol-disulfide exchange mechanisms. nih.gov In bacteria, proteins like DsbA and DsbB are involved in disulfide bond formation and isomerization in the periplasm, with detailed mechanistic studies exploring electron transfer pathways and the roles of specific cysteine residues. researchgate.net, acs.org

Computational studies, such as density functional theory (DFT) calculations, are increasingly used to evaluate the reactivity of disulfurating reagents and understand reaction pathways in disulfide synthesis. researchgate.net, tandfonline.com For example, LC-BLYP studies have provided insights into the optimized geometry and electronic properties of disulfide derivatives. tandfonline.com

Mechanistic investigations can also uncover the role of in situ-generated disulfides as photosensitizers in other reactions, such as the synthesis of benzothiazoles. acs.org, organic-chemistry.org In this case, the disulfide photosensitizes molecular oxygen to generate key oxidants like singlet oxygen and superoxide (B77818) anion, which are crucial for the dehydrogenation step. acs.org, organic-chemistry.org

The concept of metal sulfide-disulfide dynamic interchange reactions has been proposed and investigated, demonstrating that the S-S bond of a disulfide can be cleaved by a metal sulfide through a dynamic interchange mechanism. rsc.org

Synthesis MethodKey Mechanistic InsightsInvestigation MethodsReference
Basic zeolite-catalyzed thiol-disulfane exchangeInvolvement of base-catalyzed S_N2-S displacement and/or addition-elimination, hydrogen-bonding assistance.Preliminary studies researchgate.net
Photochemical radical coupling of sulfenyl chloridesRadical mechanism.Not explicitly detailed in snippets rsc.org
Photochemical aerobic oxidation of thiolsPhotoinitiator generates reactive species facilitating thiol oxidation.Not explicitly detailed in snippets rsc.org
Photochemical synthesis of metal nanoclusters from disulfidesReduction-oxidation cascade mechanism, sulfur radical generation is key.Experimental results, proposed mechanism acs.org, nih.gov
Biological disulfide bond formation (e.g., by PDI, DsbA/DsbB)Thiol-disulfide exchange, electron transfer pathways, role of cysteine residues.Experimental studies, protein analysis, redox potential researchgate.net, nih.gov, oulu.fi, acs.org
In situ-generated disulfide photosensitization in benzothiazole (B30560) synthesisDisulfide photosensitizes O₂ to generate singlet oxygen and superoxide anion for dehydrogenation.Photophysical and electrochemical investigations acs.org, organic-chemistry.org
Metal sulfide–disulfide dynamic interchange reactionS-S bond cleavage by metal sulfide through dynamic interchange.LC-MS detection of intermediates rsc.org
Nickel-catalyzed reductive cross-coupling of thiosulfonatesComprehensive mechanistic investigation conducted, radical intermediate suggested by TEMPO quenching and radical-clock experiments.Mechanistic studies, radical quenching, radical-clock experiments rsc.org
Conversion of H₂S to H₂S₂ by 2H-thiopyran-2-thione sulfine (B13751562) (TTS)HSOH is a key intermediate from the reaction between TTS and H₂S.Experimental and computational studies nih.gov

Theoretical and Computational Chemistry of Disulfane

Quantum Chemical Studies on Disulfane Electronic Structure

Quantum chemistry, which applies quantum mechanics to chemical systems, is a cornerstone for understanding the electronic behavior of molecules like this compound. wikipedia.org It enables the calculation of physical and chemical properties at an atomic level, including the determination of electronic ground and excited states. wikipedia.orgnorthwestern.edu

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for investigating the electronic structure of molecules. northwestern.edu For disulfides, ab initio molecular dynamics simulations are used to model the movement of nuclei on a potential energy surface generated by these quantum methods, providing access to properties like vibrational spectra. uni-muenchen.deacmm.nl

Studies on disulfides often employ methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) to describe the system's electronic states. publish.csiro.au For instance, investigations into the dissociative reduction of symmetrical and unsymmetrical disulfides have utilized MP2 calculations to analyze the fragmentation pathways, revealing that S-S bond elongation is the primary structural change upon electron transfer. acs.org High-level ab initio methods are also essential for accurately predicting the properties of both ground and excited states in related small molecules, providing benchmarks for other computational approaches. mdpi.com

The photodissociation dynamics of disulfides, a process initiated by the absorption of UV light, are heavily studied using these theoretical tools. researchgate.netresearchgate.net Quantum chemical calculations have been instrumental in exploring the relaxation pathways from excited states. For dimethyl disulfide, a model for this compound, simulations show that upon excitation, the molecule undergoes complex relaxation processes involving multiple electronic states, including transitions between singlet and triplet states, which ultimately lead to the cleavage of the S-S bond. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that determines the electronic energy of a system based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it a powerful tool for studying a wide range of chemical systems, including disulfides. mdpi.comworldscientific.com

DFT calculations have been extensively applied to predict the S-S bond dissociation energies (BDEs) in various disulfide compounds. semanticscholar.orgsci-hub.seresearchgate.net These studies have found that the strength of the S-S bond is predominantly determined by the electronic effects of the substituents. semanticscholar.orgresearchgate.net For example, conjugation between the sulfur atoms and aromatic groups can decrease the electron density of the S-S bond, thereby weakening it. sci-hub.se In contrast, the steric effect of substituents is generally insignificant due to the long S-S bond distance. semanticscholar.orgresearchgate.net Different functionals, such as M06-2X and B3LYP, are often employed to calculate these properties. researchgate.netnih.gov

The table below presents a selection of calculated S-S bond dissociation energies for various disulfide compounds using DFT methods, illustrating the influence of substituents.

CompoundSubstituent TypeCalculated BDE (kcal/mol)Computational Method
Aliphatic DisulfidesAlkyl groups65.2–69.0M06-2X/6-311++G(2df,2p)
Aromatic DisulfidesPhenyl groups46.1–56.0M06-2X/6-311++G(2df,2p)
Diethyl DisulfideEthyl65.7M06-2X/6-311++G(2df,2p)
Diphenyl DisulfidePhenyl54.5DFT Calculation

This table is interactive. You can sort and filter the data.

DFT is also used to investigate reaction mechanisms. For instance, time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, which can be more accurate than some ab initio methods like Hartree-Fock CI-Singles for certain systems.

The analysis of electron density provides a detailed picture of the chemical bonding within a molecule. In disulfides, the nature of the S-S bond is a key area of investigation. The electron density of the S-S bond is influenced by substituent effects; for example, p–π conjugation with aromatic rings can decrease the electron density and weaken the bond. sci-hub.se

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and bonding interactions. In studies of dibenzothiazyl-disulfide, NBO analysis has been used to identify the sites most likely to interact with metal ions and to understand electronic transitions. The formation of a disulfide bond involves a clear cross-link between cysteine residues, which can be visualized through electron density maps derived from X-ray crystallography. researchgate.net Theoretical studies on the dissociative reduction of disulfides show that the process proceeds through a radical anion intermediate, with the primary structural change being the elongation of the S-S bond. acs.org

Conformational Analysis and Torsional Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound and its derivatives, the rotation around the S-S bond is of central importance.

The rotation around the S-S bond in disulfides is characterized by a torsional potential energy surface (PES), which describes the energy of the molecule as a function of its dihedral angles. publish.csiro.aunih.govresearchgate.net The study of model compounds like diethyl disulfide using methods such as MP2 and DFT has been crucial for mapping this surface. publish.csiro.aunih.gov The PES reveals the relative stabilities of different conformations. nih.gov

The key dihedral angles that define the conformation of the C-S-S-C linkage are χ₂, χ₃, and χ₂′. The energy associated with the torsion around the central S-S bond (defined by the χ₃ dihedral angle) shows distinct energy minima and barriers. nih.gov For instance, the variation of the disulfide population in protein structures correlates with the calculated energy profile for this torsion. nih.gov The formation of disulfide bonds can have significant effects on the conformational dynamics of larger molecules, such as proteins, guiding their folding pathways. nih.govnih.gov Seemingly small structural modifications, like conformational constraints, can completely alter the character of a molecule's energy landscape. weizmann.ac.il

While the S-S bond is a covalent intramolecular force, this compound and other disulfide-containing molecules also engage in weaker intermolecular interactions. reddit.com These forces, which include van der Waals interactions and dipole-dipole interactions, govern how molecules interact with each other. libretexts.org

A particularly important intermolecular interaction is the hydrogen bond. reddit.comkhanacademy.org Although sulfur is less electronegative than oxygen or nitrogen, it can act as a hydrogen bond acceptor. nih.gov Interactions such as C–H···S, N–H···S, and O–H···S hydrogen bonds have been identified and characterized. nih.gov These interactions are generally weaker and more flexible geometrically compared to traditional hydrogen bonds. nih.gov In certain molecular structures, these relatively weak interactions can play a role in stabilizing specific conformations, including those with strained torsional angles. nih.gov The disulfide bond itself is a strong covalent bond, significantly stronger than a hydrogen bond. reddit.com

Computational Prediction of this compound Reactivity and Stability

Computational chemistry offers a powerful lens through which the reactivity and stability of this compound can be predicted and rationalized. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and high-level ab initio calculations can determine the energetics of various chemical processes, providing a quantitative basis for understanding why this compound behaves the way it does.

Thermochemical data are fundamental to predicting the feasibility and outcome of chemical reactions. For this compound, computational methods are often used to derive or validate these values. The standard enthalpy of formation (ΔHf°) is a key metric representing the energy change when a compound is formed from its constituent elements in their standard states. libretexts.orglibretexts.org this compound is known to be thermodynamically unstable, readily decomposing into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org This instability is reflected in its thermochemical properties.

One of the most critical energetic parameters for this compound is the strength of its sulfur-sulfur bond. The S–S bond dissociation energy (BDE) for disulfides is approximately 251 kJ/mol. researchgate.net This relatively low bond energy compared to C-C or C-H bonds explains the thermal and photochemical lability of the disulfide linkage. Computational studies can precisely calculate the BDE and the energetics of decomposition pathways, corroborating experimental observations.

Below is a table summarizing key computed and experimental thermochemical data for this compound.

PropertyValueUnitsSource
Standard Enthalpy of Formation (ΔHf° at 298.15K)15.50kJ mol⁻¹ nist.gov
S-S Bond Dissociation Energy (General Disulfides)~251kJ mol⁻¹ researchgate.net
H-S Bond Dissociation Energy (in CH₃SH)365kJ mol⁻¹ cengage.com

Note: The H-S bond dissociation energy is provided for methanethiol (B179389) as a reference for a typical thiol H-S bond strength.

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry is uniquely suited for identifying and analyzing these fleeting structures. For reactions involving this compound, such as thiol-disulfide exchange, computational models have been instrumental in elucidating the reaction pathways.

Thiol-disulfide exchange is a classic reaction involving disulfanes and is crucial in many biological processes. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Computational studies have characterized the transition state for this reaction as a trigonal bipyramidal arrangement around the central sulfur atom being attacked. This involves the formation of a transient, linear trisulfide-like structure where the attacking and leaving sulfur atoms are approximately equidistant from the central sulfur.

Density Functional Theory (DFT) is a widely used method to investigate these reaction mechanisms. By mapping the potential energy surface, researchers can calculate the activation energies and free energies of reaction. whiterose.ac.uk For instance, in the reaction of diallyl trisulfide (a related polysulfide) with thiols, DFT calculations have been used to compute the potential energy surfaces, revealing that nucleophilic attack on a terminal sulfur atom is both kinetically and thermodynamically favored. nih.gov Such studies provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that are inaccessible to most experimental techniques.

Development of Force Fields and Computational Models for this compound Systems

While quantum mechanical (QM) methods provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. To study larger, more complex systems containing this compound moieties (e.g., proteins with disulfide bridges or materials science applications), researchers rely on molecular mechanics (MM) and the associated force fields. acs.org

A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. wikipedia.org The development of accurate force fields for sulfur-containing compounds is an active area of research. Standard force fields like CHARMM and AMBER, widely used for biomolecular simulations, have been extended and refined to better describe the behavior of molecules containing disulfide bonds, such as the amino acid cystine. nih.govwikipedia.org

A significant advancement in modeling reactions involving disulfanes is the development of reactive force fields, such as ReaxFF. wikipedia.org Unlike classical force fields that have a fixed connectivity, ReaxFF uses a bond-order formalism that allows for the formation and breaking of chemical bonds during a molecular dynamics (MD) simulation. acs.orgwikipedia.org This capability is essential for modeling the chemical reactions of this compound, such as its decomposition or its role in mechanochemistry.

The parameterization of a ReaxFF force field for disulfides involves fitting its parameters to a large training set of data derived from high-level QM calculations. acs.orgnih.gov This training set includes data on bond dissociation energies, reaction energies, and transition state geometries to ensure the force field can accurately reproduce the quantum mechanical potential energy surface. wikipedia.org The resulting force field can then be used to simulate large, complex systems over long timescales, bridging the gap between quantum chemistry and macroscopic phenomena. acs.orgacs.org For example, a ReaxFF force field has been specifically developed and fitted to high-level multireference ab initio data to model the mechanochemistry of disulfide bonds, where mechanical force is used to break the S-S linkage. acs.orgnih.govacs.org

Spectroscopic and Advanced Characterization Methodologies for Disulfane Species

Vibrational Spectroscopy (Raman, FTIR) for Structural Elucidation

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for probing the structural characteristics of disulfanes. These techniques measure the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.

The disulfide bond (S-S) and the sulfhydryl bonds (S-H) in disulfane and its derivatives exhibit characteristic vibrational frequencies that are instrumental in their identification and structural analysis.

The S-S stretching vibration (ν(S-S)) is particularly prominent in Raman spectroscopy. For many organic disulfides, this stretching mode is typically observed in the spectral region of 500-550 cm⁻¹. nih.govhuji.ac.il The exact frequency can be influenced by the conformation of the C-S-S-C moiety, with studies showing a linear correlation between the S-S stretching frequency and the CS-SC dihedral angle. nih.gov In conformationally rigid structures, specific S-S stretching bands can be assigned; for instance, trans-2,3-dithiadecalin shows an S-S stretching band at 506 cm⁻¹. huji.ac.il While FTIR can also detect this bond, the S-S stretch often results in a weak absorption band. nih.gov

The S-H stretching vibration (ν(S-H)) is typically observed at higher frequencies. In thiols and related compounds, this vibration gives rise to a weak but sharp absorption band in the infrared spectrum, generally appearing in the range of 2550–2600 cm⁻¹. nih.gov

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Spectroscopic TechniqueNotes
S-S Stretch500 - 550RamanFrequency is sensitive to the S-S bond dihedral angle. nih.govnih.gov
S-H Stretch2550 - 2600FTIROften a weak absorption band. nih.gov
C-S Stretch600 - 750Raman, FTIRObserved in organic this compound derivatives. nih.govhuji.ac.il

In situ spectroscopic monitoring allows for the real-time analysis of chemical reactions as they occur, providing valuable mechanistic insights. chemicalbook.com Techniques like FTIR and Raman spectroscopy are particularly well-suited for this purpose because they can be employed with probes that are immersed directly into a reaction vessel. chemicalbook.comrsc.org This approach is critical for studying transient or unstable species, which would otherwise be difficult to analyze via traditional offline methods. chemicalbook.com

The formation or cleavage of this compound bonds can be monitored by observing changes in the characteristic S-S and S-H vibrational bands. For example, the progress of a reaction involving the oxidation of thiols to form a disulfide could be tracked by monitoring the disappearance of the ν(S-H) band and the concurrent appearance of the ν(S-S) band. This real-time data helps in understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions for the synthesis or transformation of this compound species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound derivatives in solution. It provides information on the connectivity of atoms and their chemical environment. msu.edu

¹H NMR Spectroscopy is routinely used to characterize the organic framework of this compound derivatives. The chemical shift (δ) of protons provides information about their local electronic environment. libretexts.org Protons on carbon atoms adjacent to the disulfide bond are influenced by the electronegativity and magnetic anisotropy of the sulfur atoms. For example, in dibenzyl disulfide, the methylene (B1212753) protons (CH₂) appear as a singlet, while the phenyl protons show complex multiplets in the aromatic region of the spectrum. rsc.org

CompoundProton GroupSolvent¹H Chemical Shift (δ, ppm)
Diphenyl disulfideAromatic (m)CDCl₃7.24 - 7.54 rsc.org
Dibenzyl disulfideCH₂ (s)DMSO-d₆3.38 rsc.org
Di-p-tolyl disulfideCH₃ (s)DMSO-d₆2.38 rsc.org
Di-p-tolyl disulfideAromatic (m)DMSO-d₆7.55 - 7.95 rsc.org

³³S NMR Spectroscopy offers a direct way to probe the sulfur nuclei within the disulfide bond. However, its application is limited by several inherent properties of the ³³S isotope. huji.ac.il It has a low natural abundance (0.76%), a low gyromagnetic ratio, and is a quadrupolar nucleus (spin I = 3/2). mdpi.comnorthwestern.edu This combination results in low sensitivity and very broad resonance signals, often spanning several kilohertz, which can make detection difficult. northwestern.edu Consequently, ³³S NMR is not routinely used for simple organic disulfides in solution. Nevertheless, it has been successfully applied in solid-state NMR studies of materials containing disulfide units, such as layered transition metal disulfides and in specific cases like ³³S-enriched dibenzyl disulfide, where it can provide information on the local electric field gradient at the sulfur nucleus. nih.govmdpi.com

PropertyValue
Nuclear Spin (I)3/2 mdpi.com
Natural Abundance0.76% mdpi.com
Receptivity relative to ¹H1.72 × 10⁻⁵ mdpi.com
Nuclear Quadrupole Moment (10⁻²⁸ m²)-0.0678 mdpi.com

Mass Spectrometry for Identification of this compound and its Fragments

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives and to gain structural information through the analysis of their fragmentation patterns. wikipedia.org

Electron ionization (EI) is a common method used to generate ions for MS analysis. When a molecule like this compound (H₂S₂) is subjected to EI, it forms a molecular ion (H₂S₂⁺·) which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For H₂S₂, the primary fragments result from the cleavage of the S-S and S-H bonds. aanda.org In studies of larger molecules containing disulfide bonds, such as peptides, collision-induced dissociation often leads to cleavage at the disulfide linkage, sometimes resulting in the neutral loss of H₂S or H₂S₂. nih.govacs.org

A study analyzing H₂S₂ generated under astrophysical conditions reported the following mass fragmentation pattern using 70 eV electron ionization. aanda.org

m/zIonRelative Intensity (%)
66H₂S₂⁺·100
65HS₂⁺15
64S₂⁺·20
34H₂S⁺·70
33HS⁺50
32S⁺·45
Data adapted from Santos, J. C., et al. (2023). aanda.org

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. measurlabs.com

For this compound (H₂S₂), HRMS can be used to confirm its elemental composition and differentiate it from other ions that may have the same nominal mass. The theoretical exact mass of the most abundant isotopologues of H₂S₂ can be calculated as follows:

¹H: 1.007825 u

³²S: 31.972071 u

Exact Mass of H₂S₂ = 2 * (1.007825) + 2 * (31.972071) = 66.015192 u

By measuring the mass of the molecular ion to within a few parts per million (ppm) of this theoretical value, HRMS provides definitive evidence for the presence of this compound in a sample. researchgate.netmeasurlabs.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. mdpi.com The process involves multiple stages of mass analysis, typically separated by a step of molecule fragmentation. youtube.comresearchgate.net In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected by the first mass analyzer. youtube.com These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with neutral gas molecules like argon or nitrogen. youtube.com The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer. youtube.comnih.gov

The fragmentation patterns generated are highly specific to the molecule's structure. For compounds containing a this compound linkage, MS/MS analysis provides critical information for confirming the presence of the S-S bond and elucidating the structure of the attached groups. nih.govresearchgate.net The fragmentation of disulfide-linked molecules can occur at several key locations, primarily through cleavage of the S-S bond or the adjacent C-S bonds. researchgate.net This analysis allows for the detailed characterization of disulfide connectivity, which is crucial for understanding the three-dimensional structure of peptides and proteins where this bond is prevalent. nih.govnih.gov The development of specialized software aids in the automated interpretation of these complex fragmentation spectra, identifying various cleavage patterns to confirm disulfide linkages. nih.gov

Fragmentation TypeBond CleavedDescription of Resulting FragmentsSignificance in Structural Analysis
Disulfide Bond CleavageS-SGenerates two separate fragment ions, each containing one of the original sulfur atoms and its attached group.Directly confirms the presence and location of the disulfide bond.
Carbon-Sulfur Bond CleavageC-SResults in the loss of a sulfur-containing group, producing fragments like thioaldehydes or persulfides. researchgate.netProvides information about the groups attached to the sulfur atoms.
Backbone Fragmentation (in peptides)Peptide bonds (e.g., C-N)Produces characteristic b- and y-type ions while the disulfide bond may remain intact.Helps in sequencing the peptide chains connected by the disulfide bridge. nih.gov

Ionization Techniques for this compound Analysis

The choice of ionization method is a critical first step in the mass spectrometric analysis of any compound, as it must generate gas-phase ions from the sample with minimal degradation. pharmafocuseurope.com Ionization techniques are broadly categorized as "hard" or "soft." Hard ionization methods, like Electron Ionization (EI), impart high energy to the molecule, often causing extensive fragmentation that can obscure the molecular ion. acdlabs.com In contrast, soft ionization techniques use less energy, preserving the molecular structure and producing intact molecular ions, which is essential for subsequent MS/MS analysis. pharmafocuseurope.comlibretexts.org

For the analysis of disulfanes, particularly those within larger, thermally labile molecules like peptides or proteins, soft ionization techniques are preferred. emory.edu

Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar and large biomolecules. pharmafocuseurope.comemory.edu A sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. pharmafocuseurope.com ESI is highly compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures. emory.edu

Atmospheric Pressure Chemical Ionization (APCI) : APCI is complementary to ESI and is more effective for analyzing less-polar and lower molecular weight compounds. libretexts.org In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecules to create ions. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique ideal for large, non-volatile molecules. acdlabs.com The sample is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase, typically as singly charged ions. libretexts.orgemory.edu

Ionization TechniquePrincipleTypical AnalytesSuitability for this compound Analysis
Electrospray Ionization (ESI)Ions are formed from charged droplets created by a high-voltage spray. pharmafocuseurope.comPolar, large molecules (proteins, peptides). pharmafocuseurope.comHigh; excellent for preserving the intact disulfide-linked molecule for MS/MS.
Atmospheric Pressure Chemical Ionization (APCI)Ionization via proton transfer from reagent gas ions created by a corona discharge. libretexts.orgLess-polar, volatile, and semi-volatile compounds. uky.eduModerate to High; suitable for smaller, less polar this compound-containing compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Analyte is ionized via proton transfer from a laser-desorbed matrix. libretexts.orgVery large molecules (polymers, proteins). emory.eduHigh; produces singly charged ions of large molecules with minimal fragmentation. acdlabs.com
Electron Ionization (EI)A high-energy electron beam bombards the sample, ejecting an electron to form a radical cation. libretexts.orgSmall, volatile, thermally stable compounds. pharmafocuseurope.comLow; generally considered a "hard" technique that causes extensive fragmentation, often leading to the absence of a molecular ion.

X-ray Absorption Spectroscopy (XAS) for Sulfur Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. princeton.edu It is particularly well-suited for probing the oxidation state and chemical environment of sulfur. nih.gov The technique involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by the core electrons of the target element. princeton.edu The region of the spectrum near the absorption edge is known as X-ray Absorption Near-Edge Structure (XANES). xrayabsorption.org

For sulfur, Sulfur K-edge XANES is used. The energy of the absorption edge—the energy required to excite a 1s core electron—is highly sensitive to the effective charge on the sulfur atom. xrayabsorption.orgresearchgate.net As the oxidation state of sulfur increases, the absorption edge shifts to higher energy. princeton.edu This allows for clear differentiation between various sulfur functional groups. For instance, a significant energy shift of about 13 eV is observed across the range of sulfur oxidation states from sulfide (B99878) (-2) to sulfate (B86663) (+6). xrayabsorption.orgresearchgate.net Disulfides, with a formal oxidation state of -1 for each sulfur atom, exhibit an absorption edge at an energy distinct from thiols (-2), sulfoxides, sulfones, and other oxidized sulfur species. pnas.org

Sulfur Functional GroupFormal Oxidation StateApproximate S K-edge Energy (eV)
Thiol/Sulfide (R-SH / R-S-R')-2~2472
This compound/Disulfide (R-S-S-R')-1~2473
Sulfoxide (B87167) (R-SO-R')0~2476
Sulfonic Acid (R-SO₃H)+4~2481
Sulfate (R-OSO₃H)+6~2483
Note: Absolute energy values can vary slightly based on instrumentation and specific chemical environment.

Chemical Reactivity and Mechanistic Pathways of Disulfane

Redox Chemistry of the Disulfane Moiety

The sulfur-sulfur bond in this compound is central to its redox chemistry. The interconversion between reduced thiol forms and oxidized disulfide forms is a fundamental redox process in sulfur chemistry. libretexts.orglibretexts.orglibretexts.org

Oxidation Reactions and Formation of Higher Sulfur Oxoacids

While specific reactions detailing the direct oxidation of this compound (H₂S₂) to higher sulfur oxoacids are not extensively described in the provided sources, the behavior of related sulfur species offers insight. Hydrogen sulfide (B99878) (H₂S), a more reduced form, can be oxidized to sulfur dioxide (SO₂) and, with excess oxygen, to sulfur trioxide (SO₃), which then hydrates to form sulfuric acid (H₂SO₄). wikipedia.org Persulfides (RSSH), which contain an S-S bond analogous to this compound, are known to be oxidized by agents such as hydrogen peroxide (H₂O₂). nih.gov The oxidation of thiols (RSH) to form disulfides (RSSR) is a common redox reaction, achievable with various oxidizing agents like iodine or oxygen. libretexts.orgorganic-chemistry.org This suggests that the sulfur atoms within the this compound structure are susceptible to oxidation, potentially leading to species with sulfur in higher oxidation states, although the precise pathways to oxoacids from H₂S₂ require further detailed exploration beyond the provided information.

Reduction Pathways and Products (e.g., thiols)

Disulfides in general can be reduced back to their corresponding thiols. libretexts.orglibretexts.orglibretexts.orgarchivesofmedicalscience.com This reduction involves the cleavage of the sulfur-sulfur bond. This compound itself is known to decompose into hydrogen sulfide (H₂S) and elemental sulfur. wikipedia.org The reduction of elemental sulfur (S₈) by thiols and amines can yield hydrogen sulfide and polysulfides, indicating complex reduction pathways involving sulfur species. rsc.org While a direct, detailed mechanism for the reduction of this compound specifically to thiols (other than its decomposition product H₂S, which is a thiol) is not explicitly provided, the general principle of disulfide reduction to thiols is well-established and likely applicable to the this compound moiety under appropriate reducing conditions.

Role of this compound Radical Anions in Redox Processes

The chemistry of disulfide radical anions (RSSR•−), formed by the one-electron reduction of disulfides, is highly relevant to understanding potential radical species involving this compound. Disulfide radical anions are characterized as strong reductants. rsc.orgmdpi.comresearchgate.net They can undergo cleavage of the S-S bond, producing a thiyl radical (RS•) and a thiolate anion (RS⁻). rsc.orgresearchgate.net These radical anions participate in various biological processes and photoredox reactions. rsc.orgmdpi.comresearchgate.net The formation of trisulfide radical anions (RSSSR•−) from the reaction of perthiyl radicals (RSS•) with thiolate anions has also been observed, highlighting the potential for complex radical chemistry within polysulfane systems. nih.gov While the specific this compound radical anion (HSS•−) is not detailed in the provided snippets, the established reactivity of analogous disulfide radical anions suggests that such a species, if formed from H₂S₂, would likely be a potent reductant capable of initiating radical-based transformations and potentially undergoing S-S bond scission.

Nucleophilic and Electrophilic Reactions of this compound

This compound can participate in reactions as both a nucleophile and an electrophile, largely due to the presence of the polarizable sulfur-sulfur bond and the hydrogen atoms. The production of H₂S₂ from diacyl disulfides triggered by nucleophiles like amines suggests its involvement in or formation through nucleophilic processes. nih.govresearchgate.net Hydrogen sulfide (H₂S) and its deprotonated form, hydrosulfide (B80085) (HS⁻), can act as nucleophiles, reacting with disulfides (RSSR) to produce thiols (RSH) and hydropersulfides (RSSH). nih.govnih.gov This reaction is considered analogous to the well-known thiol-disulfane exchange. nih.govnih.gov

Thiol-Disulfane Exchange Reactions: Mechanism and Kinetics

Thiol-disulfane exchange is a fundamental reaction in sulfur chemistry involving the transfer of sulfur atoms between a thiol and a disulfide. libretexts.orglibretexts.orgpressbooks.pub The reaction of H₂S with disulfides, producing hydropersulfides, is described as being analogous to this exchange process. nih.govnih.gov

The kinetics and mechanism of thiol-disulfane exchange have been extensively studied. The reaction is generally accepted to proceed through a nucleophilic substitution mechanism at a sulfur center, often described as an SN2-like process. libretexts.orglibretexts.orgpressbooks.pubresearchgate.netnih.govresearchgate.netmasterorganicchemistry.com

The thiol-disulfane exchange reaction typically occurs via an SN2 mechanism at one of the sulfur atoms of the disulfide bond. libretexts.orglibretexts.orgpressbooks.pubresearchgate.netnih.govresearchgate.netmasterorganicchemistry.com The process is initiated by the attack of a nucleophilic thiolate anion (RS⁻) on an electrophilic sulfur atom of the disulfide (R'S-SR''). libretexts.orglibretexts.orgpressbooks.pub This attack leads to the formation of a pentavalent transition state with a trigonal bipyramidal geometry around the attacked sulfur atom. The bond between the attacking thiolate sulfur and the attacked disulfide sulfur begins to form, while the bond between the attacked sulfur and the leaving thiolate group begins to break.

The transition state or a transient intermediate involves three sulfur atoms with a delocalized negative charge. researchgate.netnih.govresearchgate.net Following the transition state, the leaving thiolate group departs, resulting in the formation of a new disulfide bond (RS-SR') and a new thiolate anion (R''S⁻). libretexts.orglibretexts.orgpressbooks.pub

The general mechanism can be represented as follows:

RS⁻ + R'S-SR'' <=> [RS···S(R')···SR'']⁻ (Transition State or Intermediate) => RS-SR' + R''S⁻

In the context of this compound (H₂S₂) reacting with a thiol (RSH), the nucleophile would be HS⁻ (or H₂S in some cases, although the thiolate is significantly more nucleophilic), attacking a sulfur atom of H₂S₂. Alternatively, a thiolate (RS⁻) could attack a sulfur atom of H₂S₂.

Table: Thiol-Disulfide Exchange Reaction (General)

StepReactantsTransition State/IntermediateProductsDescription
Nucleophilic AttackRS⁻ + R'S-SR''[RS···S(R')···SR'']⁻Thiolate attacks disulfide sulfur
Departure of Leaving Group[RS···S(R')···SR'']⁻RS-SR' + R''S⁻Formation of new disulfide and thiolate
Influence of Steric and Electronic Factors on Reaction Rate

The reactivity of disulfide bonds, in general, is significantly affected by their structure and environment. nih.gov Studies have shown that the reactivity of selected disulfides with oxidants can vary by a factor of 10⁴ in rate constants. nih.gov Five-membered ring disulfides, for instance, are particularly reactive compared to acyclic (linear) disulfides or six-membered rings. nih.gov This variation is attributed to factors such as favorable electrostatic stabilization of the developing positive charge on the sulfur reaction center by remote groups or by the neighboring sulfur atom when orbitals are suitably aligned. nih.gov While this information pertains to disulfides generally, it highlights the principles of steric and electronic influences that would also apply to the reactivity of this compound (H₂S₂), the simplest inorganic disulfide.

Reactions with Carbon-Centered Nucleophiles

While information specifically detailing the reactions of this compound (H₂S₂) with carbon-centered nucleophiles is limited in the provided search results, related reactions of carbon disulfide (CS₂) with carbon nucleophiles offer insight into how sulfur compounds can interact with such species. Carbon disulfide, being an electrophile, reacts with compounds containing activated methyl or methylene (B1212753) groups in the presence of a base. tandfonline.com These compounds act as carbanions and attack the carbon disulfide, yielding dithiocarboxylates. tandfonline.com These dithiocarboxylates can then be converted to ketene (B1206846) dithioacetals upon treatment with an alkylation reagent or acidified to form dithiocarboxylic acids. tandfonline.com Bases, particularly those with low nucleophilicity due to steric hindrance and sodium hydride, are often employed for the deprotonation steps in these reactions. tandfonline.com

Although this compound's structure and electrophilicity differ from carbon disulfide, this illustrates a general mode of reactivity where sulfur compounds can undergo nucleophilic attack by carbon species, leading to the formation of new carbon-sulfur bonds.

This compound as a Source of Sulfur in Organic Transformations

Disulfanes and other disulfide compounds can serve as sources of sulfur in various organic transformations. For example, diphenyl disulfide ((C₆H₅S)₂) is commonly used in organic synthesis to introduce the phenylthio (PhS) substituent. wikipedia.org A typical reaction involves the formation of PhS-substituted carbonyl compounds through the reaction of diphenyl disulfide with an enolate. wikipedia.org

More broadly, methods for synthesizing disulfides themselves often involve using sulfur sources or facilitating S-S bond formation. For instance, symmetrical disulfanes can be synthesized from organic thiocyanates using sodium in silica (B1680970) gel at room temperature. organic-chemistry.org This method avoids the use of thiols, which can have disagreeable odors. organic-chemistry.org Copper catalysis has also been employed for the efficient reaction of aryl iodides using thioglycolic acid as a sulfur source to produce diaryl disulfides. organic-chemistry.orgorganic-chemistry.org Additionally, unsymmetrical disulfides can be prepared from thiols and specific disulfide reagents. organic-chemistry.org These examples, while not exclusively focused on H₂S₂, demonstrate the role of disulfide linkages and related sulfur species in donating sulfur atoms during organic synthesis.

Photochemical and Thermochemical Transformations of this compound

This compound undergoes transformations when exposed to light (photochemical) or heat (thermochemical), often involving the cleavage of the S-S bond and the generation of reactive species.

Photolysis and Radical Generation

The disulfide bond is known to be particularly susceptible to cleavage upon UV irradiation. osti.gov Photolysis of disulfides can lead to the formation of thiyl radicals (RS•). nih.govnih.govacs.org For example, irradiation of a disulfide derived from 4-thiouridine (B1664626) in aqueous acetonitrile (B52724) results in the specific cleavage of the S-S bond, generating a 4-pyrimidinylthiyl radical. nih.gov

Studies on the UV photochemistry of dimethyl disulfide (CH₃SSCH₃), a simple organic disulfide analog of this compound, have provided insights into the early photoproducts. Upon 267 nm excitation, two dominant reaction pathways are accessible: S-S and C-S bond cleavage, leading to the formation of methylthiyl (CH₃S•) and methylperthiyl (CH₃SS•) radicals. osti.gov Transient disulfide radical anions (RSSR⁻•) can also be produced by flash photolysis of disulfides in aqueous solution. cdnsciencepub.comcdnsciencepub.com The decay of these radical anions can be influenced by the presence of sulfhydryl compounds. cdnsciencepub.com

Photochemical reactions involving disulfides can also be catalyzed. For instance, some photocatalytic procedures aim at the desulfurization of thiol derivatives, leading to the formation of carbon-based radicals via C-S bond activation. researchgate.net Photochemical disulfide-ene reactions have also been developed, where UV irradiation of a disulfide in the presence of acetone (B3395972) and isopropanol (B130326) leads to disulfide reduction and subsequent alkylation by an alkene. acs.org

Thermal Decomposition Mechanisms

This compound readily decomposes upon contact with water or alcohols under ambient conditions, yielding hydrogen sulfide and elemental sulfur. wikipedia.org

The thermal decomposition of disulfides generally involves the scission of the S-S bond as an initial step, leading to the formation of thiyl radicals. acs.orgresearchgate.net For example, the thermal decomposition of dimethyl disulfide is initiated by the homolytic scission of the S-S bond, producing methylthiyl radicals (CH₃S•). acs.org These radicals can then participate in further reactions, leading to the formation of various products such as methyl mercaptan (CH₃SH), hydrogen sulfide (H₂S), ethylene (B1197577) (C₂H₄), and thioformaldehyde (B1214467) (CH₂=S). acs.orgresearchgate.netcdnsciencepub.com A competing reaction pathway in the thermal decomposition of dimethyl disulfide is the scission of the C-S bond. researchgate.net

While radical mechanisms are prevalent, nonradical mechanisms have also been suggested for the thermal decomposition of some disulfides, such as the unimolecular elimination reaction of dimethyl disulfide to form methyl mercaptan and thioformaldehyde. acs.org The decomposition rate of disulfides can be influenced by factors such as temperature and the presence of catalysts like hydrogen sulfide. cdnsciencepub.comcapes.gov.brtandfonline.com

Interactions of this compound with Inorganic and Organometallic Species

This compound and its conjugate base, disulfanide (B1206050) (HSS⁻), can interact with various inorganic and organometallic species. The interactions of inorganic sulfur species, including this compound, with heme compounds have gained interest due to their potential physiological relevance. researchgate.netnih.govresearchgate.net Studies using model systems like ferric N-acetyl microperoxidase 11 (NAcMP11Fe³⁺) have investigated the coordination of this compound and hydrodisulfide (HSS⁻) to the ferric heme group. nih.gov Computational and experimental studies suggest that the monoanionic species (HSS⁻) can displace coordinated water molecules more efficiently than the neutral this compound (H₂S₂) in binding to the heme iron. nih.gov

Inorganic polysulfide species, which are related to this compound, can also be involved in reactions with inorganic compounds. For example, the interaction of hydrogen sulfide (H₂S) with selenite (B80905) (SeO₃²⁻) or selenium tetrachloride (SeCl₄) can lead to the formation of a divalent selenium this compound (HSSeSH) as an intermediate. mdpi.com These interactions highlight the ability of this compound and related inorganic sulfur species to coordinate to metal centers and participate in redox reactions with other inorganic compounds.

The reaction of carbanionic reagents with elemental sulfur can afford mixtures including disulfides and higher polysulfides, demonstrating an interaction between organic nucleophiles and elemental inorganic sulfur, which is relevant to the formation and reactivity of S-S bonds. wikipedia.org

Disulfane in Environmental and Geochemical Systems

Natural Occurrence and Formation Pathways of Disulfane in Geochemical Contexts

This compound can occur naturally in various geochemical settings. Its formation is often linked to the broader sulfur cycle and processes involving sulfur-containing compounds. While specific detailed pathways for this compound formation in purely geochemical contexts are not extensively highlighted in the provided results, the presence of sulfur in the Earth's crust and its cycling through different forms provides the basis for its potential generation oup.com.

Geochemical prospecting, which involves measuring the chemical properties of naturally occurring materials to locate mineral deposits, acknowledges the dispersion of volatile elements transported in gaseous form as a source of anomalies usgs.gov. This suggests that volatile sulfur compounds, potentially including this compound, can be mobilized and transported within the Earth's crust.

The formation of volatile organic sulfur compounds (VOSCs) by low thermal maturation of source rocks has been studied as a geochemical proxy for natural gas researchgate.net. While this focuses on organic sulfur compounds, it demonstrates that thermal processes acting on sulfur-rich geological materials can generate volatile sulfur species. Decomposition of pyrite (B73398) (FeS₂) at elevated temperatures, for instance, can produce H₂S researchgate.net. Given that this compound decomposes into H₂S and elemental sulfur, conditions leading to the formation of these products could potentially involve this compound as an intermediate or co-product.

Naturally reduced zones in uranium-contaminated aquifers show elevated levels of reduced sulfur phases and Fe(II), indicating that sulfate (B86663) reduction is occurring researchgate.net. These reducing conditions favor the formation of sulfide (B99878) phases researchgate.net. While this compound is a disulfide (H-S-S-H) rather than a simple sulfide (like H₂S), the presence of reduced sulfur species in such environments suggests conditions where polysulfides (H₂S_n), which can crack to form this compound, might be present wikipedia.org.

Role of this compound in the Sulfur Cycle

However, as a compound that readily decomposes into H₂S and elemental sulfur, this compound is intrinsically linked to the transformations of sulfur within this cycle wikipedia.org. Its formation and degradation contribute to the pool of these more common sulfur species.

Atmospheric Chemistry and Degradation Pathways

Carbon disulfide (CS₂) is a short-lived sulfur gas in the atmosphere, oxidizing within hours to days, and is an important precursor to carbonyl sulfide (COS), the most abundant sulfur gas in the atmosphere copernicus.org. While the provided information focuses on carbon disulfide (CS₂) in atmospheric chemistry, it highlights the oxidative degradation of volatile organic compounds (VOCs) and volatile organic sulfur compounds (VOSCs) by reactions with atmospheric oxidants like the hydroxyl (•OH) radical, NO₃•, and •Cl squarespace.com.

Although this compound (H₂S₂) is an inorganic disulfide, it is a volatile sulfur compound. Its atmospheric degradation would likely involve similar oxidative processes. The decomposition of this compound to H₂S and elemental sulfur is a key transformation wikipedia.org. Further reactions of these products in the atmosphere would then contribute to the formation of other sulfur species, such as SO₂ and potentially COS, integrating this compound's fate into atmospheric sulfur chemistry.

Aqueous Phase Transformations

This compound can undergo transformations in the aqueous phase. The provided information discusses the sonochemical oxidation of carbon disulfide (CS₂) in aqueous solutions, leading to the formation of sulfate (SO₄²⁻) nih.gov. While this is for carbon disulfide, it illustrates that sulfur compounds can be oxidized in water.

Research on the UV photochemistry of disulfide bonds in aqueous solutions, specifically in L-cystine, shows that disulfide bonds can split and then reform rapidly springernature.com. This indicates that disulfide structures can be dynamic in water and undergo cleavage and reformation reactions. While this study focuses on an organic disulfide, it provides insight into the potential behavior of the S-S bond in an aqueous environment, which is relevant to this compound (H-S-S-H).

The chemical stability of molybdenum disulfide (MoS₂) nanosheets in aqueous environments is influenced by inorganic anions, which can promote dissolution through oxidative processes nih.gov. This further supports the idea that sulfur compounds can undergo chemical transformations, including dissolution and oxidation, in water.

Although direct studies on the aqueous phase transformations of this compound (H₂S₂) are not explicitly detailed in the search results, its decomposition into H₂S and elemental sulfur is a known transformation wikipedia.org. Further reactions of these products in water, such as the oxidation of H₂S to sulfates under aerobic conditions, would be part of the aqueous sulfur chemistry influenced by the presence of this compound.

Detection and Quantification Methodologies for Environmental this compound

The detection and quantification of sulfur compounds in environmental samples often utilize techniques capable of analyzing volatile and semi-volatile species. While the provided search results primarily discuss methods for carbon disulfide (CS₂) and other sulfur compounds, these methodologies can provide a basis for the potential detection of this compound.

Gas chromatography (GC) equipped with various detectors, such as electron capture detectors (ECD), photo-ionization detectors (PID), or flame photometric detectors (FPD), has been used for measuring carbon disulfide in air nih.gov. GC/MS is also employed for measuring volatile organic compounds, including sulfur compounds, in water, soil, and solid waste nih.gov. These GC-based methods are suitable for analyzing volatile compounds and could potentially be adapted for this compound, given its volatile nature wikipedia.org.

Spectrophotometric methods have also been used for the determination of carbon disulfide in environmental and biological samples researchgate.net. One method involves the reduction of Cr(VI) by carbon disulfide and subsequent measurement of the complex formed by unreduced Cr(VI) with diphenylcarbazide researchgate.net. While specific to carbon disulfide, this highlights the use of colorimetric reactions for quantifying sulfur species.

Electrochemical detection methods, such as amperometry or coulometry coupled with HPLC, are used for detecting thiols and disulfides nih.gov. These methods directly detect the redox-active state of the sulfur species nih.gov. While disulfides are often detected after reduction to their corresponding thiols, electrochemical methods offer a way to quantify disulfide structures nih.gov. This approach could be relevant for the detection of this compound.

Interactive Table: Analytical Techniques for Environmental Sulfur Compounds (Based on search results for related compounds)

Analytical TechniqueAnalyte Examples (from search)Environmental Media (from search)Key Principle
Gas Chromatography (GC)Carbon Disulfide (CS₂)Air, Water, Soil, Solid WasteSeparation of volatile compounds
GC/Mass Spectrometry (GC/MS)Carbon Disulfide (CS₂), VOCsWater, Soil, Solid WasteSeparation and mass-based identification
SpectrophotometryCarbon Disulfide (CS₂)Environmental samples, Biological samplesColorimetric reaction and absorbance measurement
Electrochemical Detection (with HPLC)Thiols, DisulfidesBiological systems (potential for environmental)Detection of redox-active species

Note: While these methods are discussed in the context of other sulfur compounds, they represent techniques that could potentially be applied or adapted for the detection and quantification of this compound in environmental matrices.

Detailed research findings on the quantification of carbon disulfide using time-of-flight ion mobility spectrometry (IMS) and photoionization detection (PID) demonstrate the capability to detect trace levels of volatile sulfur compounds in air mdpi.com. IMS in negative ion mode showed a product ion for carbon disulfide at a specific reduced ion mobility mdpi.com. Such advanced techniques could potentially be explored for this compound analysis.

The limit of quantification (LOQ) for dimethyl disulfide (DMDS) in sorbent charcoal tubes using GC/MS was reported as 0.10 µg, with an estimated limit of detection (LOD) of 0.025 µg epa.gov. This provides an example of the sensitivity achievable for other disulfides using standard analytical methods.

Table: Method Characteristics for Dimethyl Disulfide (DMDS) Analysis (Example from search results)

ParameterValueMethod
AnalyteDimethyl DisulfideGC/MS
LOQ0.10 µgSorbent charcoal tubes
LOD (estimated)0.025 µgSorbent charcoal tubes
Linearity (r²)0.99890GC/MS (Independent Laboratory Validation) epa.gov
SpecificityHighGC/MS

The development of sensitive and specific methods for this compound in various environmental matrices remains important for a comprehensive understanding of its natural occurrence, fate, and role in environmental processes.

Biological Roles and Mechanistic Implications of Disulfane Non Human Focused

Disulfane in Microbial Sulfur Metabolism

Microorganisms have evolved intricate pathways to utilize various sulfur compounds for energy and biosynthesis. This compound and related persulfides often appear as transient but crucial intermediates in these metabolic networks.

Several enzymatic pathways in bacteria and archaea involve the formation and cleavage of disulfide or persulfide bonds. These reactions are fundamental to the oxidation and reduction of sulfur compounds.

A key enzyme in the sulfur metabolism of many microorganisms is the dissimilatory sulfite (B76179) reductase (Dsr), which is involved in both sulfate (B86663) reduction and sulfur oxidation. frontiersin.org In sulfur-oxidizing bacteria, the Dsr system facilitates the oxidation of stored sulfur, which is often in the form of protein-bound persulfides (R-SSH). frontiersin.org The process involves a series of enzymes that ultimately transfer electrons from the sulfur compound to the electron transport chain.

Another important enzyme is the heterodisulfide reductase (Hdr), which is found in both methanogenic archaea and some sulfur-metabolizing bacteria. nih.govoup.com In methanogens, Hdr catalyzes the reduction of the heterodisulfide of coenzyme M and coenzyme B, a key step in the terminal stage of the respiratory chain. oup.com In some sulfur-oxidizing bacteria, an Hdr-like complex is proposed to be involved in the oxidation of disulfide intermediates like glutathione (B108866) persulfide (GSSH). mdpi.com The cleavage of the disulfide bond in GSSH by Hdr is thought to produce sulfite and glutathione. nih.govcienciavida.org

Furthermore, the biosynthesis of 4-thiouridine (B1664626) in bacterial and archaeal tRNA involves enzyme persulfide and disulfide intermediates. researchgate.net The enzyme ThiI, in conjunction with the cysteine desulfurase IscS, facilitates the transfer of a sulfur atom from cysteine to the tRNA. This process involves the formation of a persulfide on IscS, which is then transferred to ThiI, ultimately leading to the formation of a disulfide bond within ThiI after the sulfur is incorporated into the tRNA. researchgate.net

The formation of disulfide bonds in proteins destined for secretion is a critical process in many bacteria. In Gram-negative bacteria, this is carried out by the Dsb (disulfide bond) family of enzymes in the periplasm. nih.govnih.govasm.org DsbA, an oxidase, introduces disulfide bonds into folding proteins, while DsbC, an isomerase, corrects non-native disulfide bonds. nih.govnih.gov These enzymes work in concert to ensure the proper folding and stability of secreted proteins. asm.org

This compound and disulfide respiration play a significant role in the anaerobic metabolism of various bacteria and archaea. oup.com Some microorganisms can use organic disulfides, such as cystine and oxidized glutathione, as terminal electron acceptors for growth. oup.com For example, Desulfuromonas acetoxidans can grow by coupling the oxidation of acetate (B1210297) to the reduction of cystine or oxidized glutathione. oup.com

In extremophiles, particularly thermoacidophiles like Acidithiobacillus ferrooxidans, sulfur metabolism is central to their survival in harsh environments. nih.govcienciavida.org Under anaerobic conditions, A. ferrooxidans can use elemental sulfur as an electron donor and ferric iron as a terminal electron acceptor. nih.govcienciavida.org Evidence suggests that sulfur is disproportionated anaerobically, leading to the formation of both hydrogen sulfide (B99878) and sulfate. nih.govcienciavida.org This process is thought to involve a heterodisulfide reductase. researchgate.net

Thermophilic archaea, such as those in the genus Sulfolobus, thrive in hot, acidic environments and actively participate in sulfur cycling by oxidizing sulfur compounds. fiveable.me The stability of proteins in these organisms at high temperatures is often enhanced by an increased number of disulfide bonds, which provide structural rigidity. fiveable.me

The table below summarizes key enzymes involved in microbial sulfur metabolism where this compound or disulfide intermediates are implicated.

Enzyme/SystemOrganism(s)RoleThis compound/Disulfide Intermediate
Dissimilatory Sulfite Reductase (Dsr)Sulfur-oxidizing and sulfate-reducing bacteriaOxidation/reduction of sulfur compoundsProtein-bound persulfides (R-SSH)
Heterodisulfide Reductase (Hdr)Methanogenic archaea, some bacteriaElectron transport, oxidation of disulfide intermediatesCoenzyme M-S-S-Coenzyme B, Glutathione persulfide (GSSH)
ThiI/IscSBacteria and archaeaBiosynthesis of 4-thiouridine in tRNAEnzyme persulfide and disulfide intermediates
Dsb system (DsbA, DsbC)Gram-negative bacteriaProtein folding and disulfide bond formationDisulfide bonds in secreted proteins

Fundamental Interactions of this compound with Biomolecules in Model Systems

The reactivity of the disulfide bond dictates its interactions with various biomolecules, influencing their structure and function. These interactions are fundamental to the biological roles of this compound and related compounds.

Disulfide bonds are crucial for stabilizing the tertiary and quaternary structures of many proteins. researchgate.netoatext.com The formation of these bonds between cysteine residues holds different parts of a polypeptide chain together, which is particularly important for proteins that are secreted into the often-oxidizing extracellular environment. oatext.com

The reactivity of disulfide bonds can be significantly influenced by the local protein structure and environment. researchgate.net Studies have shown that the rate constants for the reaction of disulfides with oxidants can vary by several orders of magnitude depending on factors like ring strain in cyclic disulfides. researchgate.net For instance, five-membered ring disulfides are notably more reactive than their linear or six-membered ring counterparts. researchgate.net

Thiol-disulfide exchange is a common reaction involving disulfide bonds. wikipedia.org This reaction, where a thiolate anion attacks a disulfide bond, is the basis for the rearrangement of disulfide bonds during protein folding, a process often catalyzed by protein disulfide isomerases. mdpi.com The rate of this exchange is influenced by the pKa of the cysteine side chain and the local electrostatic environment. nih.gov

In model systems using peptides, the secondary structure can affect the rate of thiol-disulfide exchange. nih.gov Furthermore, the presence of certain amino acids adjacent to cysteine residues can alter the reactivity of the resulting disulfide bond. nih.gov

The formation and cleavage of disulfide bonds can act as a molecular switch to regulate the activity of certain enzymes. This redox regulation is a key mechanism for controlling cellular processes in response to changes in the cellular redox environment. nih.gov

In some bacteria, disulfide bonds play a protective role by reversibly inactivating proteins in response to oxidative stress, such as exposure to hydrogen peroxide. wikipedia.org This prevents irreversible damage to the cell. Thioredoxin, a small, ubiquitous protein, facilitates the in vivo reduction of protein disulfide bonds through thiol-disulfide exchange, playing a central role in redox regulation. wikipedia.org

The activity of enzymes can be modulated by S-thiolation, the formation of a mixed disulfide between a protein cysteine residue and a small-molecular-weight thiol like glutathione. This has been shown to regulate the activity of ubiquitin-conjugating enzymes in response to oxidant exposure. nih.gov

The relationship between an enzyme's catalytic activity and the electrochemical potential provides a detailed "fingerprint" of its function. rsc.org For redox enzymes, this relationship is tuned to facilitate their specific cellular roles and is intrinsically linked to their structure and catalytic mechanism. rsc.org

The table below highlights the impact of this compound/disulfide interactions on biomolecules in non-human model systems.

InteractionBiomoleculeEffectMechanistic Focus
Disulfide bond formationProteins/PeptidesStabilization of tertiary and quaternary structureCovalent cross-linking of polypeptide chains
Thiol-disulfide exchangeProteins/PeptidesRearrangement of disulfide bonds, protein foldingNucleophilic attack of a thiolate on a disulfide bond
S-thiolationEnzymes (e.g., ubiquitin-conjugating enzymes)Regulation of enzyme activityReversible formation of a mixed disulfide with glutathione
Redox switchingRegulatory proteinsOn/off control of protein functionReversible formation/cleavage of a disulfide bond in response to redox state

Biosynthesis and Biodegradation of this compound-Related Compounds in Non-Human Organisms

Non-human organisms, particularly microbes, are capable of both synthesizing and degrading a wide array of sulfur-containing compounds, including those with disulfide bonds.

The biosynthesis of many sulfur-containing natural products in organisms like plants and fungi often involves the formation of disulfide linkages. mdpi.com For example, unsymmetrical monoterpenylhetaryl disulfides have been synthesized and shown to possess biological activities. mdpi.com The biosynthesis of sulfur-containing nucleosides in tRNA is a highly conserved process involving complex sulfur trafficking systems. mdpi.com Cysteine desulfurases are key enzymes that provide the initial activated sulfur, which is then transferred via a series of carrier proteins to the target RNA molecule. mdpi.com

The biodegradation of sulfur compounds is a critical part of the global sulfur cycle. wikipedia.org Microorganisms can degrade organic sulfur compounds like dimethyl sulfide (DMS), which is produced in vast quantities in marine environments. oup.com The degradation pathways for DMS and related compounds like dimethylsulfoniopropionate (DMSP) have been identified in various bacteria. oup.com Similarly, the degradation of organochlorine compounds can sometimes involve enzymes that act on sulfur-containing intermediates. For instance, the degradation of tetrachlorohydroquinone (B164984) involves its conversion to trichlorohydroquinone with the concomitant formation of oxidized glutathione (a disulfide). frontiersin.org

The degradation of sulfur modifications in tRNA is also an active area of research, suggesting that the sulfurylation of tRNA is a dynamic process. mdpi.com The existence of pathways for both the biosynthesis and degradation of these modifications allows organisms to modulate the efficiency of translation and adapt to environmental changes. mdpi.com

Advanced Analytical Methodologies for Disulfane Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the separation of disulfane from complex matrices and its subsequent detection, typically by mass spectrometry. Due to the volatile and unstable nature of this compound, derivatization is a common prerequisite for these analyses. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds, including this compound and its derivatives. The direct analysis of underivatized this compound by GC-MS is challenging due to its instability. researchgate.netnih.gov However, with appropriate derivatization, GC-MS provides excellent separation and definitive identification.

A key study demonstrated the successful analysis of this compound by preparing it from disulfanediylbis[methyl(diphenyl)silane] and derivatizing it with pentafluorobromobenzene. researchgate.netnih.gov This derivatization step is crucial as it forms a more stable compound that is amenable to GC-MS analysis. The resulting derivatives can be effectively separated on a capillary column and identified by their characteristic mass spectra. researchgate.net For instance, the mass spectra of pentafluorobenzene (B134492) derivatives of this compound (RSSR) and trisulfane (B228730) (RSSSR) show distinct fragmentation patterns that allow for their unambiguous identification. researchgate.net

GC-MS has been instrumental in identifying this compound in various contexts, including in flint, pebbles, and certain dry white wines, where it is believed to contribute to the mineral odor descriptor. researchgate.netnih.gov The technique's sensitivity and selectivity are highlighted by its ability to detect trace amounts of these sulfur compounds in complex samples. shimadzu.com In food analysis, GC-MS combined with a sulfur chemiluminescence detector (GC-SCD) has proven effective for the selective detection of sulfur compounds, including this compound, which might otherwise be overlooked in a standard GC-MS analysis due to co-eluting compounds. shimadzu.com

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Condition
Column Capillary column (e.g., DB-5)
Oven Program Example: 100 °C for 5 min, ramp to 250 °C at 10 °C/min, hold at 250 °C
Injection Mode Split or splitless
Carrier Gas Helium
Derivatizing Agent Pentafluorobromobenzene
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole, Time of Flight (QTOF)

Note: Conditions can vary based on the specific application and instrumentation. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the analysis of this compound, particularly in biological samples. Similar to GC-MS, the direct analysis of this compound is hindered by its instability, making derivatization a critical step in the analytical workflow. ifmmi.comresearchgate.net

A widely used derivatization agent for LC-MS/MS analysis of this compound and other polysulfides is monobromobimane (B13751) (mBB). ifmmi.comresearchgate.net This reagent reacts with H₂S₂ to form a stable adduct, B-S₂-B, which can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector or tandem mass spectrometry. ifmmi.com The use of LC-MS/MS allows for the quantification of these adducts, providing a measure of the original this compound concentration in the sample. researchgate.net

Researchers have utilized this approach to study the endogenous production of polysulfides in biological systems. For example, LC-MS/MS analysis of mBB-derivatized samples has been used to identify H₂S₂, H₂S₃, and other polysulfides in mouse brain tissue. researchgate.net The high sensitivity of this method is crucial for detecting the low endogenous concentrations of these reactive sulfur species. researchgate.net The development of LC-MS/MS methods has been pivotal in understanding the complex interplay between hydrogen sulfide (B99878) and polysulfides in cellular signaling pathways. researchgate.net

Table 2: LC-MS/MS Method for this compound (as mBB derivative)

Parameter Description
Derivatization Reagent Monobromobimane (mBB)
Resulting Adduct B-S₂-B
Separation Technique Reversed-phase High-Performance Liquid Chromatography (HPLC)
Detection Fluorescence Detector and Tandem Mass Spectrometry (MS/MS)
Application Quantification of H₂S₂ in biological samples

This table summarizes a common approach for this compound analysis by LC-MS/MS. ifmmi.comresearchgate.net

Electrochemical Methods for Detection and Quantitation

Electrochemical sensors offer a promising avenue for the real-time detection and quantification of this compound and other polysulfides. These methods are based on the electrochemical properties of the sulfur-sulfur bond and can provide high sensitivity.

While sensors specifically for this compound are still an emerging area of research, methodologies developed for polysulfides are relevant. For instance, a highly sensitive electrochemical sensor has been developed to detect polysulfides as intermediates in solid polymer lithium-sulfur batteries. researchgate.net This sensor utilizes voltammetric and impedance analysis to quantify the electrochemical properties of polysulfide species. researchgate.net Such a setup could potentially be adapted for the detection of this compound in other contexts.

The principle behind these sensors often involves the electrochemical oxidation or reduction of the polysulfide species at an electrode surface. The resulting current or change in potential can be correlated to the concentration of the analyte. Challenges in this area include electrode fouling and the need for high selectivity to distinguish between different polysulfides.

Table 3: Overview of Electrochemical Detection of Polysulfides

Technique Principle Application Example
Voltammetry Measures current as a function of applied potential. Detection of polysulfide intermediates in Li-S batteries. researchgate.net
Impedance Analysis Measures the opposition to alternating current to quantify electrochemical properties. Characterization of charge-transfer and Warburg resistances of polysulfides. researchgate.net

These techniques show promise for the development of this compound-specific electrochemical sensors.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays provide sensitive and often high-throughput methods for the detection of this compound. These techniques typically rely on a chemical reaction that produces a colored or fluorescent product in the presence of the analyte.

Fluorometric assays, in particular, have shown great promise for the selective detection of H₂S₂. Researchers have developed cell-permeable fluorescent probes that exhibit a selective response to H₂S₂ and other hydrogen polysulfides. biomol.com One such probe has a reported detection limit of approximately 71 nM, demonstrating the high sensitivity achievable with this approach. biomol.com These probes are designed to react specifically with H₂S₂, leading to a change in their fluorescent properties that can be measured to quantify the analyte's concentration.

In addition to probes specifically designed for H₂S₂, methods developed for other reactive sulfur species can sometimes be adapted or provide insights. For example, fluorometric assays using reagents like 7-azido-4-methylcoumarin (B1373340) have been developed for the highly sensitive and selective detection of H₂S. biomol.com While not directly measuring this compound, these assays are part of the broader analytical toolkit for studying reactive sulfur species.

Spectrophotometric methods for polysulfides have also been described. For instance, the concentration of polysulfides in certain solutions can be determined by UV spectrophotometry, with an optimum absorption wavelength identified around 285 nm. aidic.it

Table 4: Examples of Fluorometric Probes for this compound and Related Compounds

Probe/Reagent Target Analyte Key Feature Detection Limit
Specific H₂S₂ Probe H₂S₂ and hydrogen polysulfides Cell-permeable, selective detection ~71 nM biomol.com
7-Azido-4-methylcoumarin H₂S Highly sensitive and selective Not specified

This table highlights the potential of fluorometric assays for sensitive this compound detection.

Advanced Sample Preparation and Derivatization Strategies

Given the instability of this compound, advanced sample preparation and derivatization are arguably the most critical steps in its analysis. The primary goal is to stabilize the molecule and convert it into a form that is compatible with the chosen analytical technique. researchgate.netifmmi.com

The choice of derivatization agent is highly dependent on the subsequent analytical method. For GC-MS, as previously mentioned, pentafluorobromobenzene is an effective reagent that creates a stable, volatile derivative. researchgate.netnih.gov For LC-MS/MS, monobromobimane is the reagent of choice for derivatizing this compound and other polysulfides in biological samples. ifmmi.comresearchgate.net

Beyond derivatization, the initial handling of the sample is crucial. Due to the rapid decomposition of this compound, samples must be processed quickly and under conditions that minimize degradation. This may include working at low temperatures and under an inert atmosphere. In some research applications, this compound is generated in situ from a stable precursor, such as disulfanediylbis[methyl(diphenyl)silane], immediately before analysis to avoid issues with storage and stability. researchgate.netnih.gov

In the context of industrial applications like lithium-sulfur batteries, strategies have been developed to stabilize polysulfide-rich environments. For example, the use of certain additives can help in the formation of a passivation film that protects reactive components from degradation by polysulfides. nih.gov While not a direct sample preparation technique for analysis, this highlights the importance of controlling the chemical environment to manage the reactivity of polysulfides.

Table 5: Derivatization Strategies for this compound Analysis

Analytical Technique Derivatization Reagent Purpose
GC-MS Pentafluorobromobenzene Forms a stable, volatile derivative for gas-phase analysis. researchgate.netnih.gov
LC-MS/MS Monobromobimane (mBB) Creates a stable, fluorescent adduct for liquid-phase analysis. ifmmi.comresearchgate.net

Effective derivatization is essential for the reliable analysis of this compound.

Emerging Research Directions in Disulfane Chemistry

Disulfane in Novel Catalytic Systems

The unique sulfur-sulfur bond in this compound and related organic disulfides (R-S-S-R') provides interesting opportunities for catalysis. Disulfides, in general, have been recognized as versatile catalysts, acting as photocatalysts, hydrogen atom transfer (HAT) catalysts, cocatalysts, or initiators in various reactions researchgate.netnih.govd-nb.infobeilstein-journals.org. Their ability to undergo facile cleavage into thiyl radicals (RS•) under photoirradiation is a key feature enabling their catalytic activity nih.govd-nb.infobeilstein-journals.org. These thiyl radicals can then participate in radical bond-forming reactions and reversibly add to unsaturated multiple bonds, facilitating various functionalization reactions under mild conditions nih.govd-nb.infobeilstein-journals.org. In photoredox catalysis, thiyl radicals also serve as potent HAT catalysts due to their electron transfer capabilities nih.govd-nb.info.

Research has demonstrated the utility of disulfides in reactions such as cyclizations, anti-Markovnikov additions, aromatic olefin carbonylations, and isomerizations nih.govd-nb.infobeilstein-journals.org. For instance, bis(4-methoxyphenyl) disulfide has been employed as a metal-free photocatalyst for the aerobic oxidative cleavage of C=C bonds under visible light, yielding aldehydes or ketones from arylolefins nih.govd-nb.info. The proposed mechanism involves the light-induced splitting of the disulfide to form thiyl radicals, which catalyze the reaction between the olefin and O₂ nih.govd-nb.info. Disulfides have also been shown to catalyze the diboration of terminal alkynes under light irradiation d-nb.infobeilstein-journals.org.

Furthermore, disulfides can act as cocatalysts in photoredox systems. An example is the disulfide-cocatalyzed anti-Markovnikov olefin hydration reaction, where diphenyl disulfide, alongside a photoredox catalyst, facilitates the formation of primary and secondary alcohols from olefins with high regioselectivity d-nb.infobeilstein-journals.org.

While much of the research in this area focuses on organic disulfides, the fundamental principles of S-S bond cleavage and thiyl radical formation are relevant to understanding the potential of inorganic this compound (H₂S₂) itself in catalytic contexts, particularly under specific conditions that might induce S-S bond scission. The concept of utilizing the S-S bond's lability for catalytic purposes is a promising avenue for developing new and milder reaction pathways.

Photocatalysis and Radical Initiators

In photocatalysis, disulfides, including potentially this compound under appropriate conditions, can serve as sources of radicals upon irradiation. The homolytic cleavage of the S-S bond generates thiyl radicals (RS•) nih.govd-nb.infobeilstein-journals.org. These radicals can initiate polymerization reactions or act as key intermediates in various photoinduced transformations nsf.govacs.orgresearchgate.net. For instance, in photocontrolled radical polymerization, a trithiocarbonate-derived disulfide has been hypothesized to generate the necessary chain transfer agent (CTA) in situ from a radical formed via C-H abstraction nsf.gov. Direct excitation of the disulfide can also lead to an iniferter process, initiating polymerization nsf.gov.

Research into the photoinduced radical approach for desulfurative alkylation of cysteine derivatives highlights how the formation and homolysis of a disulfide can initiate a radical catalytic cycle acs.org. Specifically, the thiol radical catalyst is proposed to be formed through the homolysis of the corresponding disulfide, which then abstracts a hydrogen atom to generate a reductive radical species capable of C-S bond cleavage acs.org. This indicates the potential of disulfide structures, including the core H₂S₂ unit, to act as radical initiators or transfer agents under photolytic conditions.

Mechanochemical Investigations of this compound Reactivity

Mechanochemistry, the coupling of mechanical force with chemical transformations, offers a unique approach to manipulating chemical bonds and reactivity. Disulfide bonds have been a subject of significant interest in mechanochemical studies, particularly in the context of polymer science and biochemistry, where disulfide bridges play crucial structural and functional roles acs.orgrsc.orgub.edunih.gov.

Investigations into the mechanochemistry of the disulfide bridge have utilized computational methods, such as unrestricted Kohn-Sham theory and isotensional ab initio simulations, to understand how external forces influence the reactivity of the S-S bond acs.orgrsc.orgub.edu. These studies have shown that applying tensile force can lead to an increase in the diradical character of the disulfide bridge and a decrease in the energy difference between the singlet ground state and low-lying triplet state acs.org.

Mechanochemical disulfide reduction has revealed complex reaction mechanisms influenced by external force and the chemical environment. For example, in aqueous solution, noncovalent sulfur-oxygen chalcogen bonds involving the S-S bridge and neighboring carbonyl oxygen atoms can control mechanochemical reactivity at low forces rsc.org. At higher forces, different reaction pathways, such as SN2 attack at sulfur and unimolecular C-S bond rupture, can compete, with the preferred pathway shifting depending on the applied force ub.edu. Desolvation and resolvation processes also play a crucial role in determining activation free energies under mechanical stress ub.edu.

While much of the reported mechanochemical research focuses on organic disulfides within larger molecules or polymers, the fundamental insights into the force-induced activation and cleavage of the S-S bond are directly relevant to understanding how this compound itself might behave under mechanical stress. Mechanochemical activation could potentially offer novel routes for synthesizing or reacting this compound in solid or confined environments, distinct from traditional solution-phase chemistry.

Advanced Computational Modeling and Machine Learning Applications

Computational modeling and machine learning are increasingly powerful tools for understanding and predicting the behavior of chemical systems, including those involving this compound and disulfide bonds. These techniques can provide insights into reaction mechanisms, predict molecular properties, and guide experimental design.

Advanced computational approaches, such as quantum mechanical/molecular mechanical (QM/MM) methods and density functional theory (DFT), have been employed to study the formation and reactions of disulfide bonds. For instance, QM/MM simulations have been used to investigate the disulfide cross-linking reaction with hydrogen peroxide, elucidating different possible reaction pathways and the influence of solvent effects acs.orgresearchgate.netnih.gov. These studies highlight the complexity of disulfide bond formation and cleavage and the ability of computational methods to provide detailed mechanistic understanding.

In the realm of protein science, computational modeling is extensively used to analyze the stability and reactivity of disulfide bonds within protein structures amazon.comresearchgate.net. This includes evaluating conformational stability and predicting aggregation and degradation tendencies based on the state of disulfide bonds researchgate.net.

Machine learning (ML) models are also being applied to problems involving disulfide bonds, particularly in protein engineering. ML can predict optimal cysteine pairs for engineered disulfide bond formation, aiding in the design of proteins with enhanced stability frontiersin.orgconsensus.appresearchgate.netexlibrisgroup.com.cn. These models leverage structural and sequence data and can achieve high accuracy in predicting both native and engineered disulfide bonds consensus.appexlibrisgroup.com.cn. Integration of ML with structural prediction tools like AlphaFold2 and coevolutionary analysis further improves prediction reliability consensus.app.

While much of the ML application is currently focused on disulfide bonds in biological contexts, the underlying principles and algorithms could potentially be adapted to predict the reactivity or properties of smaller inorganic disulfides like this compound under various conditions. Computational chemistry, including DFT and ab initio methods, can directly study the electronic structure and reaction pathways of this compound, providing fundamental data that could potentially be used to train future ML models for predicting its behavior in more complex environments or reactions.

This compound in Interstellar Chemistry and Astrochemistry

Astrochemistry is the study of the formation, reactions, and abundance of molecules in space, including in interstellar clouds, star-forming regions, and planetary atmospheres scispace.comrsc.org. Sulfur-bearing molecules are of particular interest in astrochemistry due to the "missing sulfur problem," where the observed abundance of simple sulfur species in dense interstellar environments is significantly lower than expected based on cosmic abundance acs.orguni-muenchen.deaanda.org. This discrepancy suggests that sulfur may be locked up in less readily detectable forms, possibly in more complex molecules or on the surfaces of dust grains acs.orguni-muenchen.deaanda.org.

Recent laboratory investigations simulating interstellar conditions have provided evidence for the formation of this compound (H₂S₂) in interstellar ices. Experiments involving the interaction between C₂H₂ molecules and SH radicals on interstellar ice analogues at low temperatures (10 K) have identified H₂S₂ as one of the sulfur-bearing products formed acs.orgarxiv.org. This suggests a potential solid-state formation route for this compound in interstellar clouds acs.orgarxiv.org.

The detection of molecules like ethanethiol (B150549) (CH₃CH₂SH) and thioketene (B13734457) (CH₂CS) in space has highlighted the importance of interstellar formation routes for sulfur-bearing organic molecules acs.orgarxiv.org. While H₂S is detected in the gas phase towards various interstellar sources and comets, it has not been detected in interstellar ices, implying effective destruction or conversion mechanisms in the solid phase arxiv.org. This compound's presence in ices could be a result of such conversion processes involving H₂S or other sulfur precursors.

Furthermore, the James Webb Space Telescope (JWST) has provided intriguing data regarding sulfur-bearing molecules in exoplanet atmospheres. Possible traces of dimethyl sulfide (B99878) (DMS) and/or dimethyl disulfide (DMDS) have been detected in the atmosphere of the exoplanet K2-18b, which orbits within the habitable zone of its star astrobiology.com. On Earth, DMS and DMDS are primarily produced by microbial life, making their detection in an exoplanet atmosphere potentially significant as a biosignature astrobiology.com. While this detection specifically mentions organic disulfides (like DMDS), it underscores the broader astrochemical relevance of molecules containing the S-S linkage. The presence and chemistry of this compound in various extraterrestrial environments, whether in ices or potentially in gaseous form under specific conditions, remain active areas of research aimed at understanding the cosmic sulfur budget and the potential for sulfur chemistry in astrobiologically relevant settings.

Conclusion and Future Outlook

Synthesis of Current Understanding and Key Achievements

Disulfane, the simplest compound containing a sulfur-sulfur single bond, serves as a fundamental structural motif in chemistry, appearing in various forms from simple inorganic species to complex organic molecules and playing crucial roles in biological systems. A key achievement in the understanding of this compound chemistry lies in the elucidation of its dynamic covalent nature. Disulfide bonds are known for their ability to cleave and reform under specific chemical stimuli, a property that has been extensively leveraged in various fields mdpi.com. This dynamic behavior is central to the function of many proteins, where disulfide bonds contribute to structural stability and proper folding nih.govnih.gov. The formation of these bonds in biological systems is catalyzed by dedicated enzymatic pathways, such as the DsbA/DsbB and DsbC/DsbD pathways in bacteria, highlighting the biological significance and the complexity of controlling disulfide bond formation in vivo nih.govasm.org.

In organic synthesis, the formation of disulfide bonds, including unsymmetrical disulfanes, remains an important transformation researchgate.net. Various methods have been developed for the synthesis of disulfides, including the oxidative coupling of thiols and polymerization of disulfide-containing monomers mdpi.comresearchgate.net. Recent advancements have focused on developing more efficient and selective synthetic routes, including innovative approaches utilizing visible light photocatalysis and transition metal catalysis researchgate.net. These methods aim to achieve disulfide bond formation under milder conditions with broader substrate applicability and functional group tolerance researchgate.net. This compound linkages have also found applications in materials science, contributing to the development of dynamic and smart materials, self-assembled monolayers (SAMs), and monolayer-protected clusters (MPCs) with versatile properties researchgate.netrug.nl. The incorporation of disulfide units into polymer chains, particularly polyolefins, has been explored to create degradable materials mdpi.com.

Identification of Knowledge Gaps and Unresolved Research Questions

Despite the significant progress in understanding and utilizing this compound chemistry, several knowledge gaps and unresolved questions persist. One area requiring further investigation is the precise mechanism by which certain enzymes catalyze disulfide bond formation and isomerization, particularly in complex biological environments nih.gov. For instance, the mechanism of DsbD in transferring reducing equivalents across membranes in bacteria remains a fundamental unsolved question nih.gov.

In synthetic chemistry, while methods for disulfide formation have advanced, the efficient and selective synthesis of complex unsymmetrical disulfanes, especially on a large scale and with high control over regioselectivity, continues to be challenging researchgate.netresearchgate.net. There is a need for the development of more sustainable and versatile catalytic systems for the formation of C-S bonds, which are integral to disulfide synthesis researchgate.net.

Furthermore, the full scope of the biological roles of this compound and its derivatives beyond protein folding is still being explored. Understanding the interplay between disulfide-containing molecules and other cellular processes, including defense mechanisms against oxidative stress, presents an ongoing area of research nih.gov. The application of this compound chemistry in emerging fields like spintronics, as suggested by studies on materials like cobalt disulfide, also opens new avenues with associated fundamental questions regarding the relationship between electronic structure and topological properties princeton.edu.

Prospective Avenues for Future Academic Inquiry in this compound Chemistry

Future research in this compound chemistry is poised to address the identified knowledge gaps and explore new frontiers. One promising avenue involves a deeper mechanistic understanding of biological disulfide formation and isomerization pathways through advanced structural and biochemical studies nih.gov. This could lead to the design of novel antimicrobial strategies targeting these essential bacterial processes nih.gov.

In synthetic chemistry, future efforts will likely focus on developing highly efficient, stereoselective, and environmentally benign methods for constructing disulfide bonds, particularly for complex molecules and polymers researchgate.net. The exploration of new catalytic systems, including photocatalytic and transition metal-catalyzed approaches, will be crucial for achieving these goals researchgate.net. Developing methods for incorporating controlled amounts of disulfide linkages into various material matrices to tune their properties, such as degradability and responsiveness, represents another significant area for future work mdpi.com.

Furthermore, investigating the potential applications of this compound chemistry in interdisciplinary fields is a key prospective avenue. This includes exploring the use of disulfide-containing materials in areas such as energy conversion and storage, biosensing, and nanomedicine, building upon recent progress in related disulfide compounds like molybdenum disulfide and tungsten disulfide researchgate.netnih.govnih.gov. Understanding the topological properties of transition metal disulfides and their potential in spintronic devices is also an exciting direction for future academic inquiry princeton.edu. Finally, continued exploration of the atmospheric chemistry of this compound derivatives, such as dimethyl disulfide, and their role in atmospheric processes like aerosol formation, remains relevant tropos.de.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound139607
2,2'-Diaminodiphenyl disulfide14358
Bis(4-fluorophenyl) disulfide136252
Tetramethylbiphosphine disulfide96660
Diphenyl disulfide13436
This compound, 1,1,1,2-tetrafluoride141342
Carbon disulfide75-15-0
Molybdenum disulfide14808-79-8
Tungsten disulfide12136-69-5
Cobalt disulfide12013-10-4
Dimethyl disulfide18506

Interactive Data Table: Key Achievements in this compound Chemistry

AchievementArea of ImpactKey References
Elucidation of dynamic covalent nature of disulfide bondsFundamental Chemistry, Biology mdpi.comnih.govnih.gov
Development of enzymatic pathways for disulfide formation in biological systemsBiology, Biochemistry nih.govasm.org
Advancement of synthetic methods for disulfide bond formationOrganic Synthesis mdpi.comresearchgate.netresearchgate.net
Application of disulfide linkages in dynamic and smart materialsMaterials Science researchgate.netrug.nl
Incorporation of disulfide units for polymer degradabilityPolymer Chemistry, Materials Science mdpi.com

Interactive Data Table: Identified Knowledge Gaps

Knowledge GapArea of ImpactRelevance to this compound Chemistry
Precise mechanism of certain disulfide-catalyzing enzymesBiology, BiochemistryUnderstanding biological roles
Efficient and selective synthesis of complex unsymmetrical disulfanesOrganic SynthesisExpanding synthetic utility
Development of sustainable catalytic systems for C-S bond formationOrganic Synthesis, Green ChemistryImproving synthesis efficiency
Full scope of biological roles beyond protein foldingBiology, Biomedical ScienceIdentifying new applications
Relationship between electronic structure and topological properties in disulfidesMaterials Science, PhysicsExploring novel material properties

Interactive Data Table: Prospective Avenues for Future Research

Prospective AvenueArea of FocusPotential Impact
Deeper mechanistic understanding of biological disulfide pathwaysBiology, BiochemistryDrug discovery, disease treatment
Development of highly efficient and selective synthetic methodsOrganic SynthesisFacilitating complex molecule synthesis
Exploration of new catalytic systems (photocatalysis, transition metals)Organic Synthesis, CatalysisGreener and more efficient synthesis
Investigation of applications in energy conversion and storageMaterials Science, EnergyDeveloping advanced energy technologies
Exploration of applications in biosensing and nanomedicineBiomedical Science, Materials ScienceDiagnostics, drug delivery
Understanding topological properties for spintronic devicesMaterials Science, PhysicsEnabling new electronic technologies
Continued study of atmospheric chemistry of this compound derivativesEnvironmental ScienceUnderstanding atmospheric processes

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on disulfane’s chemical properties and reactivity?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., spectroscopic data, kinetic studies) using specialized chemistry databases like NIST Chemistry WebBook . Frame questions that address unresolved phenomena, such as, “How do torsional vibrations in H₂S₂ influence its rotational constants under varying temperatures?” This aligns with studies by Urban et al. (1993), which highlight Coriolis interactions in this compound . Ensure questions are specific, testable, and grounded in prior findings (e.g., referencing H₂S₂’s bond dissociation energy or reactivity with thiols) .

Q. What background sources are essential for preliminary this compound research?

  • Methodological Answer : Use authoritative encyclopedias (e.g., CRC Handbook of Chemistry and Physics) to gather foundational data on molecular structure, thermodynamic properties, and synthesis protocols. Supplement with peer-reviewed journals (e.g., Journal of Molecular Spectroscopy) for spectroscopic analyses . Systematic keyword searches (e.g., “H₂S₂ vibrational modes” + “this compound stability”) in databases like PubMed or SciFinder ensure comprehensive coverage .

Advanced Research Questions

Q. How should experimental designs account for this compound’s instability in kinetic studies?

  • Methodological Answer : Prioritize inert atmospheres (e.g., argon gloveboxes) and low-temperature conditions to minimize decomposition. Use real-time monitoring techniques like Raman spectroscopy to track H₂S₂ degradation pathways . For example, replicate Pelz et al. (1993) by measuring torsional dependence of rotational constants using microwave spectroscopy, noting deviations caused by thermal excitation . Include control experiments with deuterated analogs (e.g., D₂S₂) to isolate isotope effects .

Q. How can researchers resolve contradictions in reported this compound stability data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., solvent polarity, trace metal contaminants). For instance, conflicting stability data in aqueous vs. organic solvents may arise from H₂S₂’s propensity to disproportionate into polysulfanes. Replicate experiments under standardized conditions (pH, temperature) and apply multivariate regression to isolate contributing factors . Reference Urban et al. (1993) to contextualize vibrational coupling effects that may skew stability measurements .

Q. What strategies ensure comprehensive literature reviews for this compound’s biological roles (e.g., sulfur metabolism)?

  • Methodological Answer : Combine Boolean searches (e.g., “H₂S₂ AND redox signaling NOT industrial”) with citation-tracking tools (e.g., Web of Science) to map interdisciplinary connections. Critically evaluate primary studies for methodological rigor—e.g., confirm that cellular H₂S₂ concentrations were quantified via HPLC-MS, not indirect assays . Address contradictions by comparing in vitro vs. in vivo models, noting limitations in extrapolating mechanistic data .

Data Analysis and Interpretation

Q. How should researchers analyze spectroscopic data to characterize this compound’s molecular interactions?

  • Methodological Answer :

  • Step 1 : Assign vibrational modes using computational tools (e.g., Gaussian software) to simulate IR/Raman spectra, cross-referenced with experimental data .
  • Step 2 : Apply perturbation theory to model Coriolis interactions between stretching and torsional modes, as demonstrated in Urban et al. (1993) .
  • Data Table Example :
Vibration ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Deviation (%)
ν(S-S)5105050.98
δ(S-H)8909001.12

Q. What statistical approaches validate this compound’s thermodynamic parameters in computational studies?

  • Methodological Answer : Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-311+G*) to calculate bond dissociation energies. Validate against experimental data via Bland-Altman plots to assess agreement limits. For example, compare computed ΔHf (enthalpy of formation) of H₂S₂ with calorimetric measurements . Report uncertainties arising from basis set selection or anharmonic corrections .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Publish detailed synthetic procedures (e.g., Schlenk line techniques, purity thresholds for precursors) in open-access platforms. Use collaborative tools like protocols.io to share iterative refinements. Reference Yamada et al. (1993) for standardized spectroscopic validation steps .

Q. What frameworks address ethical gaps in this compound toxicology studies?

  • Methodological Answer : Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for literature reviews: differentiate H₂S₂ toxicity from related sulfanes (e.g., H₂S) and clarify extrapolation limits in human models . Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to prioritize high-risk endpoints for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.